3-Ethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they may interact with multiple targets .
Biochemical Pathways
Pyrazole derivatives have been found to be involved in various biochemical pathways, but the exact pathways and downstream effects of this specific compound require further investigation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . Its solubility in organic solvents such as ethanol and dimethylformamide suggests that it may have good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Ethyl-1H-pyrazole-4-carbaldehyde, it is known that the compound should be stored at a temperature of 4°C . It is also known to be a hazardous substance, with safety precautions needed to avoid skin contact and inhalation . The compound’s action may also be influenced by its solubility in various solvents .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been reported to have anticancer properties, suggesting they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Ethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Ethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Features a phenyl group at the 3-position.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains two methyl groups at the 3 and 5 positions.
Uniqueness: 3-Ethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric effects, influencing its interaction with biological targets .
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYDRSSDKRKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374548 | |
Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154926-98-4 | |
Record name | 3-Ethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154926-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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